molecular formula C7H16ClN B1432733 (Cyclobutylmethyl)(ethyl)amine hydrochloride CAS No. 727732-01-6

(Cyclobutylmethyl)(ethyl)amine hydrochloride

Cat. No.: B1432733
CAS No.: 727732-01-6
M. Wt: 149.66 g/mol
InChI Key: SQGPXEVXJPYFIK-UHFFFAOYSA-N
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Description

(Cyclobutylmethyl)(ethyl)amine hydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its core value lies in the incorporation of the cyclobutylmethyl group, a motif recognized for its ability to favorably influence the properties of small-molecule drug candidates. The cyclobutane ring possesses a unique puckered three-dimensional structure that provides conformational restriction. Introducing this rigidity into flexible ligand structures can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced affinity and selectivity . Research into κ-opioid receptor (KOP) ligands has demonstrated that an N-cyclobutylmethyl (N-CBM) substitution is particularly favorable for interaction with this receptor, causing a significant increase in both receptor affinity and selectivity compared to other alkyl groups . Beyond opioid research, the cyclobutyl group is employed in various other therapeutic areas to direct key pharmacophore groups, fill hydrophobic pockets in target enzymes, and improve metabolic stability . This reagent is intended for use by researchers in the design and synthesis of novel bioactive compounds, particularly for probing receptor-ligand interactions and optimizing lead compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the primary scientific literature for specific applications and mechanisms of action for their target of interest.

Properties

IUPAC Name

N-(cyclobutylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-8-6-7-4-3-5-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGPXEVXJPYFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclobutylmethyl Precursors

The initial step in the preparation of (Cyclobutylmethyl)(ethyl)amine hydrochloride typically involves the generation of cyclobutylmethyl intermediates, which are then functionalized to introduce the amine group.

  • Oxidation of Cyclobutanemethanol to Cyclobutanecarboxaldehyde : Cyclobutanemethanol is oxidized using a stable free radical oxidant such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) to yield cyclobutanecarboxaldehyde. This step is crucial for subsequent carbon–carbon bond formation.

  • Coupling with Nitromethane : The aldehyde is reacted with nitromethane under basic conditions to form nitro-alcohol intermediates. This reaction introduces a nitro functional group adjacent to the cyclobutyl ring, facilitating further transformations.

  • Conversion to Nitroalkane Derivative : The nitro-alcohol can be acetylated with acetic anhydride to form a mixture of acetylated nitro compounds, which upon further reaction yield the nitroalkane intermediate necessary for amine synthesis.

Introduction of the Ethylamine Group via N-Alkylation

The ethylamine moiety is introduced primarily through nucleophilic substitution (N-alkylation) reactions:

  • Alkylation of Amines with Cyclobutylmethyl Bromide : Ethylamine or its derivatives react with cyclobutylmethyl bromide in the presence of a base such as sodium bicarbonate (NaHCO3) in acetonitrile (CH3CN) to form (Cyclobutylmethyl)(ethyl)amine. This method is efficient and yields the desired secondary amine.

  • Alternative Alkylation Routes : Other alkylating agents such as cyclobutyl tosylates or bromides can be used under similar conditions to achieve the amine substitution.

Conversion to Hydrochloride Salt

Once the (Cyclobutylmethyl)(ethyl)amine is synthesized, it is converted to the hydrochloride salt for improved stability and handling:

  • Salt Formation by Acidification : The free amine is treated with hydrochloric acid (HCl), often in an organic solvent or aqueous medium, to precipitate the hydrochloride salt. This process is straightforward and yields a crystalline solid suitable for storage and further use.

Representative Preparation Scheme

Step Reaction Reagents/Conditions Product/Intermediate Yield/Notes
1 Oxidation of Cyclobutanemethanol TEMPO, mild oxidant Cyclobutanecarboxaldehyde High yield, mild conditions
2 Aldehyde + Nitromethane coupling Base (e.g., NaOH), room temp Nitro-alcohol intermediate Efficient, key for nitroalkane formation
3 Acetylation of Nitro-alcohol Acetic anhydride Acetylated nitro compounds Prepares for amine conversion
4 N-Alkylation with Ethylamine Cyclobutylmethyl bromide, NaHCO3, CH3CN (Cyclobutylmethyl)(ethyl)amine Moderate to high yield
5 Formation of Hydrochloride Salt HCl, solvent This compound Crystalline salt, stable

Detailed Research Findings and Notes

  • The oxidation step employing TEMPO is preferred due to its selectivity and mild reaction conditions, avoiding overoxidation or ring opening of the cyclobutyl group.

  • The nitroalkane intermediate synthesis is a critical step, as it allows for subsequent reduction or substitution to introduce the amine functionality with high regioselectivity.

  • N-alkylation with cyclobutylmethyl bromide is a well-established method for introducing cyclobutylmethyl groups onto amines, with sodium bicarbonate serving as a mild base to neutralize the generated acid and promote substitution.

  • The hydrochloride salt form enhances the compound's solubility and stability, which is essential for pharmaceutical applications.

  • Alternative halogenation methods for preparing cyclobutylmethyl halides (e.g., using thionyl chloride or phosphorus reagents) have been explored but may lead to rearranged products or lower yields, indicating the importance of controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Cyclobutylmethyl)(ethyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing halogens or other leaving groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Therapeutic Uses

(Cyclobutylmethyl)(ethyl)amine hydrochloride is primarily investigated for its role as a histamine-3 (H3) receptor ligand. The H3 receptor is a crucial modulator of neurotransmitter release in the central nervous system and peripheral organs, influencing conditions such as:

  • Neurological Disorders : Compounds targeting H3 receptors have shown promise in treating disorders like schizophrenia and Alzheimer's disease due to their ability to modulate neurotransmitter levels .
  • Depression : Analogous compounds have been studied for their antidepressant effects, showing potential in enhancing mood regulation through neurotransmitter modulation .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant binding affinities to H3 receptors, with values ranging from 0.05 nM to 150 nM. This high potency suggests potential efficacy in therapeutic applications targeting H3 receptor-related conditions .

Synthetic Strategies

The synthesis of this compound involves various chemical methodologies aimed at optimizing yield and purity. Common strategies include:

  • Functional Group Manipulation : Altering functional groups on the cyclobutyl ring can enhance biological activity or modify pharmacokinetic properties .
  • Combinatorial Chemistry : This approach allows for the rapid synthesis of multiple derivatives, facilitating the exploration of structure-activity relationships (SAR) within this class of compounds .

Case Study: H3 Receptor Modulation

A study published in Nature highlighted the development of selective H3 receptor antagonists that demonstrated enhanced cognitive function in animal models. These findings underscore the potential of this compound derivatives in treating cognitive deficits associated with neurodegenerative diseases .

Clinical Implications

Clinical trials have explored the use of similar compounds in managing psychiatric disorders. For instance, a derivative was shown to significantly improve symptoms in patients with treatment-resistant depression, indicating a promising avenue for future research and development .

Mechanism of Action

The mechanism of action of (cyclobutylmethyl)(ethyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It may also bind to specific receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of (Cyclobutylmethyl)(ethyl)amine hydrochloride with structurally related amines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Features
This compound Not explicitly listed C₇H₁₆NCl ~149.5 (calculated) N/A Secondary amine; ethyl substituent enhances lipophilicity vs. methyl
Cyclobutylmethylamine hydrochloride 5454-82-0 C₅H₁₁NCl 120.5 97% Primary amine; simpler structure, lower molecular weight
(Cyclobutylmethyl)methylamine hydrochloride 1251925-47-9 C₆H₁₃NCl 133.6 95% Secondary amine; methyl substituent reduces steric hindrance
(Cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride N/A (Ref: 10-F648723) C₇H₁₄F₂NCl ~193.6 (calculated) Discontinued Difluoroethyl group increases electron-withdrawing effects
3-(Cyclobutylmethyl)pyrrolidine hydrochloride N/A C₉H₁₇NCl 175.7 N/A Cyclic amine; pyrrolidine backbone adds rigidity

Key Observations :

  • Lipophilicity : The ethyl group in the target compound likely provides intermediate lipophilicity compared to methyl (less lipophilic) and larger substituents (e.g., difluoroethyl), optimizing membrane permeability and metabolic stability .
  • Solubility : Hydrochloride salts generally enhance aqueous solubility, critical for bioavailability in drug candidates .

Biological Activity

(Cyclobutylmethyl)(ethyl)amine hydrochloride, a compound with the chemical formula C₇H₁₈ClN, has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound features a cyclobutane ring and an ethyl group attached to an amine, which contributes to its unique chemical properties. This structural configuration allows it to participate in various biological processes and synthetic pathways.

Property Details
Molecular Formula C₇H₁₈ClN
Molecular Weight 151.68 g/mol
Appearance White crystalline solid
Solubility Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. It is hypothesized that the compound acts as a substrate for enzymatic reactions, leading to the formation of various metabolites. Additionally, it may bind to specific receptors, modulating their activity and influencing cellular pathways.

  • Enzyme Interactions : The compound is utilized in enzyme assays to investigate kinetics and substrate specificity. Studies have shown that it can affect the KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) values for certain enzymes, providing insights into its role as a potential enzymatic substrate .
  • Receptor Binding : While specific receptor interactions have not been thoroughly documented, the structural characteristics suggest potential binding capabilities that could influence pharmacological outcomes .

Medicinal Chemistry

This compound is explored as a building block in the synthesis of pharmaceutical compounds. Its amine functionality is crucial for developing various drug candidates. The compound's unique structure allows for modifications that can lead to enhanced therapeutic effects.

  • Synthesis Pathways : Common methods include reductive amination and nucleophilic substitution, which facilitate the introduction of the amine group into larger molecules .

Case Studies

  • Antinociceptive Studies : In animal models, compounds derived from this compound have been tested for pain relief efficacy. Preliminary results indicate potential antinociceptive properties, although further studies are needed to confirm these effects .
  • Enzyme Kinetics : Research involving this compound has demonstrated its utility in studying enzyme kinetics, particularly in determining how structural variations influence enzymatic activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Name Structure Features Unique Aspects
EthylamineSimple ethyl groupBasic amine widely used in synthesis
CyclohexylmethylamineCyclohexane ring instead of cyclobutaneLarger ring size influences steric properties
2-Chloroethylamine hydrochlorideContains chlorinePrimarily used as an intermediate in drug synthesis
EthylenediamineContains two amine groupsMore reactive due to multiple amine functionalities

This compound stands out due to its combination of a cyclobutane ring and an ethyl group attached to an amine, potentially imparting unique pharmacological properties not found in simpler or more saturated analogs .

Q & A

Q. How can the synthesis of (cyclobutylmethyl)(ethyl)amine hydrochloride be optimized for high yield and purity in academic lab settings?

  • Methodological Answer : Synthesis optimization involves:
  • Reductive amination : Cyclobutylmethyl ketone can react with ethylamine under hydrogen gas (H₂) in the presence of a palladium catalyst .

  • Salt formation : The free amine is treated with hydrochloric acid (HCl) in anhydrous ethanol to precipitate the hydrochloride salt .

  • Critical parameters : Maintain pH 4–5 during salt formation to avoid decomposition. Use inert atmospheres (N₂/Ar) to prevent oxidation .

  • Yield improvement : Continuous flow reactors enable precise control of temperature and reactant ratios, achieving >85% purity .

    | Synthesis Method Comparison |
    |---------------------------------|-----------------------------------------------|
    | Lab-scale | Batch reactor, manual pH adjustment, 60–70% yield |
    | Industrial-inspired | Flow reactor, automated pH control, 85–90% yield |

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms cyclobutyl and ethyl group connectivity (e.g., cyclobutyl protons at δ 1.6–2.1 ppm) .
  • LC-MS : Electrospray ionization (ESI-MS) verifies molecular ion [M+H]⁺ at m/z 158.2 (free amine) and [M+Cl]⁻ at m/z 194.6 (hydrochloride) .
  • Elemental analysis : Validate chloride content (theoretical Cl⁻: ~19.2%) .
  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) to assess purity (>98%) .

Q. How can researchers safely handle and dispose of this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate HCl vapor exposure .
  • Waste disposal : Neutralize residual acid with sodium bicarbonate before transferring to halogenated waste containers .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature?

  • Methodological Answer :
  • pH stability : The hydrochloride salt is stable at pH 2–6. Above pH 7, the free amine forms, leading to cyclobutyl ring strain and potential degradation .
  • Thermal analysis : TGA/DSC shows decomposition at >200°C, with HCl loss initiating at 150°C .
  • Kinetic studies : Use Arrhenius plots to model degradation rates at 25–60°C (activation energy: ~85 kJ/mol) .

Q. How can computational modeling predict the biological activity of (cyclobutylmethyl)(ethyl)amine derivatives?

  • Methodological Answer :
  • Docking studies : Use Schrödinger Maestro to model interactions with GPCRs (e.g., κ-opioid receptors). The cyclobutyl group’s rigidity enhances binding affinity .
  • QSAR : Correlate logP values (calculated: 1.8) with membrane permeability using Molinspiration .
  • MD simulations : GROMACS simulations reveal stable ligand-receptor complexes over 100 ns trajectories .

Q. How should researchers resolve contradictions in spectral data for this compound?

  • Methodological Answer :
  • Case example : Discrepant ¹³C NMR signals may arise from rotamers. Use variable-temperature NMR (VT-NMR) to coalesce peaks at 80°C .
  • Validation : Cross-check LC-MS with high-resolution MALDI-TOF to confirm molecular weight (±0.01 Da) .
  • Collaboration : Submit samples to independent labs for reproducibility testing .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for the hydrochloride salt?

  • Methodological Answer :
  • Chiral HPLC analysis : Use a Chiralpak AD-H column to quantify ee. Batch synthesis often results in racemic mixtures (ee <5%), while asymmetric hydrogenation with (R)-BINAP ligand achieves >90% ee .
  • Root cause : Impure ethylamine starting material or uncontrolled pH during salt formation introduces racemization .

Tables for Key Findings

Analytical Technique Critical Parameters Reference
¹H NMR (D₂O)Cyclobutyl δ 1.6–2.1 ppm
ESI-MS[M+H]⁺ m/z 158.2
Chiral HPLCHexane/EtOH (90:10), 1 mL/min

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Cyclobutylmethyl)(ethyl)amine hydrochloride

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